Olsalazine-13C6
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Overview
Description
Olsalazine-13C6 is a labeled analogue of olsalazine, an anti-inflammatory medication used primarily in the treatment of inflammatory bowel diseases such as ulcerative colitis . Olsalazine itself is a prodrug of mesalamine (5-aminosalicylic acid), which is cleaved in the colon to release the active drug . The compound this compound is specifically used as an internal standard for the quantification of olsalazine by gas chromatography or liquid chromatography-mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olsalazine-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of olsalazine. This is typically achieved through a series of chemical reactions that introduce the labeled carbon atoms at specific positions within the molecule. The exact synthetic route can vary, but it generally involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable starting material that contains the carbon-13 isotopes.
Coupling Reaction: The labeled starting material is then coupled with another molecule to form the desired product. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.
Purification: The final product is purified using techniques such as chromatography to remove any impurities and obtain the pure labeled compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are synthesized and labeled with carbon-13 isotopes.
Reaction Optimization: The coupling reactions are optimized for maximum yield and efficiency, often using automated systems and reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Olsalazine-13C6 undergoes various chemical reactions, including:
Reduction: The azo bond in olsalazine can be reduced to form two molecules of 5-aminosalicylic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.
Substitution: Various substitution reactions can occur, particularly involving the aromatic rings.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include:
5-Aminosalicylic Acid: Formed from the reduction of the azo bond.
Oxidized Derivatives: Various oxidized forms of olsalazine can be produced depending on the conditions used.
Scientific Research Applications
Olsalazine-13C6 has a wide range of scientific research applications, including:
Biology: Employed in studies investigating the metabolism and pharmacokinetics of olsalazine and its derivatives.
Medicine: Used in research on inflammatory bowel diseases and the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Olsalazine-13C6 is similar to that of olsalazine. Once ingested, olsalazine is cleaved by bacterial azo reductases in the colon to release two molecules of 5-aminosalicylic acid. This active compound exerts its anti-inflammatory effects by inhibiting cyclooxygenase and lipoxygenase enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . The exact molecular targets and pathways involved include the modulation of local chemical mediators of the inflammatory response and the scavenging of free radicals .
Comparison with Similar Compounds
Similar Compounds
Sulfasalazine: Another prodrug of 5-aminosalicylic acid, used in the treatment of inflammatory bowel diseases.
Balsalazide: Similar to olsalazine, it is a prodrug that releases 5-aminosalicylic acid in the colon.
Mesalamine: The active form of olsalazine, used directly as a therapeutic agent.
Uniqueness of Olsalazine-13C6
This compound is unique due to its labeled carbon-13 isotopes, which make it particularly useful as an internal standard in analytical chemistry. This labeling allows for precise quantification and tracking of the compound in various biological and chemical systems, providing valuable insights into its metabolism and pharmacokinetics .
Properties
Molecular Formula |
C14H10N2O6 |
---|---|
Molecular Weight |
308.19 g/mol |
IUPAC Name |
5-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C14H10N2O6/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22)/i1+1,3+1,5+1,7+1,9+1,11+1 |
InChI Key |
QQBDLJCYGRGAKP-SEAGLJPZSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1N=N[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)O)C(=O)O)C(=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O |
Origin of Product |
United States |
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